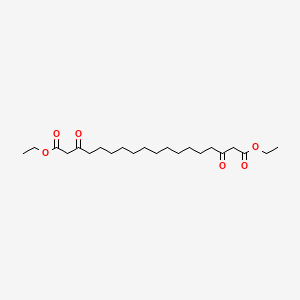![molecular formula C26H27NO3S B14234210 (2S)-3-methyl-2-[(2-tritylsulfanylacetyl)amino]butanoic acid CAS No. 492464-46-7](/img/structure/B14234210.png)
(2S)-3-methyl-2-[(2-tritylsulfanylacetyl)amino]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3-methyl-2-[(2-tritylsulfanylacetyl)amino]butanoic acid is a complex organic compound with a unique structure that includes a tritylsulfanyl group and an amino acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-methyl-2-[(2-tritylsulfanylacetyl)amino]butanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tritylsulfanyl group and the coupling of this group with the amino acid backbone. Common reagents used in these reactions include trityl chloride, thiol compounds, and amino acid derivatives. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-3-methyl-2-[(2-tritylsulfanylacetyl)amino]butanoic acid undergoes various chemical reactions, including:
Oxidation: The tritylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the tritylsulfanyl group or other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the tritylsulfanyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tritylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(2S)-3-methyl-2-[(2-tritylsulfanylacetyl)amino]butanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2S)-3-methyl-2-[(2-tritylsulfanylacetyl)amino]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tritylsulfanyl group can modulate the compound’s reactivity and binding affinity, influencing its biological activity. The pathways involved may include enzyme inhibition, protein modification, or signal transduction, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-3-methyl-2-[(2-benzylsulfanylacetyl)amino]butanoic acid
- (2S)-3-methyl-2-[(2-phenylsulfanylacetyl)amino]butanoic acid
- (2S)-3-methyl-2-[(2-methylsulfanylacetyl)amino]butanoic acid
Uniqueness
(2S)-3-methyl-2-[(2-tritylsulfanylacetyl)amino]butanoic acid is unique due to the presence of the tritylsulfanyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s stability, reactivity, and interactions with biological targets, making it a valuable tool in various research applications.
Propiedades
Número CAS |
492464-46-7 |
|---|---|
Fórmula molecular |
C26H27NO3S |
Peso molecular |
433.6 g/mol |
Nombre IUPAC |
(2S)-3-methyl-2-[(2-tritylsulfanylacetyl)amino]butanoic acid |
InChI |
InChI=1S/C26H27NO3S/c1-19(2)24(25(29)30)27-23(28)18-31-26(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,19,24H,18H2,1-2H3,(H,27,28)(H,29,30)/t24-/m0/s1 |
Clave InChI |
GLDCJROLKXVMOY-DEOSSOPVSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)O)NC(=O)CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CC(C)C(C(=O)O)NC(=O)CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,3,4,6,7,9-Heptabromodibenzo[b,d]furan](/img/structure/B14234129.png)
![4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-2-(piperidin-1-yl)pyridine](/img/structure/B14234149.png)
![9-Chloro-6-hydroxy-4-methylpyridazino[4,5-c]quinolin-5-one](/img/structure/B14234162.png)
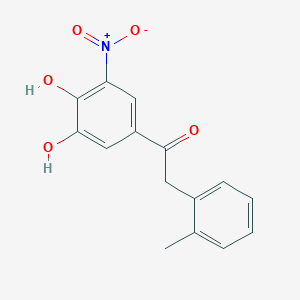
![11-[(Oxan-2-yl)oxy]undec-1-en-6-yn-5-ol](/img/structure/B14234174.png)
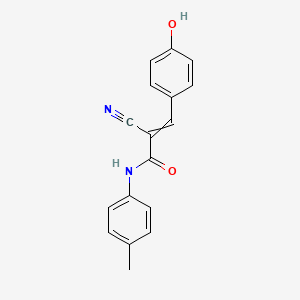
![Benzyl [(benzenesulfonyl)(phenyl)methyl]carbamate](/img/structure/B14234191.png)

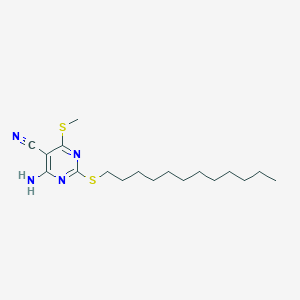
![2,6-Bis[(2-ethylhexyl)oxy]anthracene](/img/structure/B14234209.png)
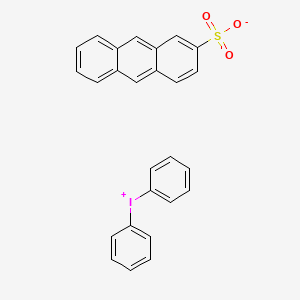
![2-[(Oxan-2-yl)oxy]pyridine](/img/structure/B14234217.png)

